molecular formula C18H18FN5O2 B610555 Repotrectinib CAS No. 1802220-02-5

Repotrectinib

Numéro de catalogue B610555
Numéro CAS: 1802220-02-5
Poids moléculaire: 355.3734
Clé InChI: FIKPXCOQUIZNHB-WDEREUQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Repotrectinib is a next-generation, oral, small-molecule kinase inhibitor of proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is being developed by Turning Point Therapeutics, a wholly owned subsidiary of Bristol-Myers Squibb (BMS), for the treatment of locally advanced or metastatic solid tumours, including non-small cell lung cancer (NSCLC) .


Synthesis Analysis

Repotrectinib is a next-generation tyrosine kinase inhibitor rationally designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations such as solvent-front mutations .


Molecular Structure Analysis

Repotrectinib was designed to efficiently bind with the active kinase conformation and avoid steric interference from a variety of clinically resistant mutations . Cocrystal structures of repotrectinib with wild-type TRKA and the TRKA G595R SFM variant elucidated how differences in macrocyclic inhibitor structure, binding orientation, and conformational flexibility affect potency and mutant selectivity .


Chemical Reactions Analysis

Repotrectinib is selectively cytotoxic to engineered cell lines with ROS1, NTRK, or ALK gene rearrangements, without being cytotoxic to normal cells or cell lines with other oncogenic drivers .


Physical And Chemical Properties Analysis

Repotrectinib is an oral, small-molecule kinase inhibitor of ROS1 and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is taken by mouth .

Applications De Recherche Scientifique

  • Treatment of ROS1+ or NTRK+ Advanced Solid Tumors : Repotrectinib has over 90-fold greater potency than crizotinib and entrectinib against ROS1 and over 100-fold greater potency than larotrectinib against TRK. It demonstrated encouraging overall clinical activity in patients with ROS1 fusion-positive NSCLC and TRK fusion-positive solid tumors, especially in TKI naive patients (Cho et al., 2021).

  • Effectiveness in ROS1 Fusion-Positive NSCLC : Repotrectinib was found to be well-tolerated and demonstrated encouraging overall and intracranial clinical activity in patients with ROS1 fusion-positive non-small cell lung cancer (NSCLC). This was observed in both TKI-naïve and TKI-pretreated patients, indicating its potential as a first-line treatment (Drilon et al., 2019).

  • Potential in Treating Neuroblastoma : Repotrectinib showed notable antitumor activity in preclinical models of neuroblastoma, both as a monotherapy and in combination with chemotherapy. This suggests its potential use in treating relapsed or refractory neuroblastoma (O'Donohue et al., 2021).

  • Overcoming Drug Resistance : Repotrectinib exhibits potent antitumor activity against treatment-naïve and resistant mutations in ROS1-rearranged NSCLC, including the ROS1-G2032R mutation. This highlights its potential as a treatment option after the progression of prior ROS1-TKIs and as a first-line therapy (Yun et al., 2020).

  • Addressing Solvent-Front Substitutions : Repotrectinib is a rationally designed TKI that is highly potent against ROS1, TRKA-C, and ALK. It demonstrates activity against various solvent-front substitutions in vitro and in vivo, indicating its effectiveness in patients who have relapsed on earlier-generation TKIs due to solvent-front substitution-mediated resistance (Drilon et al., 2018).

  • Pharmacokinetics and Tissue Distribution : Research has been conducted on the bioanalytical assay of repotrectinib in mouse plasma and tissue homogenate. This is crucial for understanding the drug's distribution and effectiveness in different tissues (Li et al., 2020).

Safety And Hazards

The most common treatment-related adverse events were dizziness (in 58% of the patients), dysgeusia (in 50%), and paresthesia (in 30%), and 3% discontinued repotrectinib owing to treatment-related adverse events .

Orientations Futures

Repotrectinib continued to demonstrate high response rates and durable responses, including robust intracranial responses, in patients with ROS1-positive locally advanced or metastatic non-small cell lung cancer who were TKI-naïve or previously treated with one TKI and no chemotherapy . Future studies will help doctors determine how best to use the different ROS1-targeted drugs in individual patients .

Propriétés

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repotrectinib

CAS RN

1802220-02-5
Record name Repotrectinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REPOTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JJ Lin, BC Cho, C Springfeld, DR Camidge… - Molecular Cancer …, 2021 - AACR
Background: Repotrectinib is a next-generation ROS1/TRK tyrosine kinase inhibitor (TKI) that is currently in a registrational Phase 2 trial (TRIDENT-1). A previous update from the …
Number of citations: 2 aacrjournals.org
A Drilon, SHI Ou, BC Cho, DW Kim, J Lee, JJ Lin… - Cancer discovery, 2018 - AACR
… The patient subsequently enrolled on the phase I repotrectinib trial and received repotrectinib at 160 mg once daily. Pre-repotrectinib brain imaging revealed multiple, clinically …
Number of citations: 336 aacrjournals.org
BC Cho, RC Doebele, J Lin, M Nagasaka, C Baik… - Journal of Thoracic …, 2021 - jto.org
Methods In Phase 1 portion of the study, the Recommended Phase 2 Dose (RP2D) for repotrectinib was determined to be 160 mg QD for 14 days followed by 160 mg BID if tolerated. …
Number of citations: 26 www.jto.org
MR Yun, DH Kim, SY Kim, HS Joo, YW Lee… - Clinical Cancer …, 2020 - AACR
… To determine whether repotrectinib is an effective subsequent treatment option after failure … , we administrated repotrectinib to tumor progressed on ceritinib. Subsequent repotrectinib …
Number of citations: 66 aacrjournals.org
BW Murray, E Rogers, D Zhai, W Deng, X Chen… - Molecular cancer …, 2021 - AACR
… Larotrectinib, entrectinib, selitrectinib, and repotrectinib … repotrectinib bound to TRKA (wild-type, solvent-front mutant). TKI-naïve and pretreated case studies are presented. Repotrectinib …
Number of citations: 31 aacrjournals.org
A Drilon, BC Cho, DW Kim, J Lee, JJ Lin, V Zhu… - Annals of …, 2019 - Elsevier
Background Repotrectinib is a next-generation ROS1/TRK/ALK TKI with >90-fold potency versus crizotinib against ROS1 and >100-fold potency versus larotrectinib against TRK in …
Number of citations: 18 www.sciencedirect.com
A Drilon, D Zhai, W Deng, X Zhang, D Lee, E Rogers… - Cancer Research, 2019 - AACR
… Repotrectinib was … , repotrectinib was the only TRKi active against the compound mutation TRKA G595R/F589L in cis in preclinical Ba/F3 cells. In xenograft tumor models, repotrectinib …
Number of citations: 32 aacrjournals.org
B Besse, C Springfeld, C Baik, A Hervieu… - European Journal of …, 2022 - ejcancer.com
Background: Repotrectinib is a selective, highly potent, next-generation ROS1 and TRK inhibitor that is currently under evaluation in the global registrational phase 1/2 TRIDENT-1 trial. …
Number of citations: 1 www.ejcancer.com
RC Doebele, JJ Lin, M Nagasaka, VW Zhu, NY Gabrail… - 2020 - ascopubs.org
… of repotrectinib against ROS1 resistance mutations, including the solvent-front mutation (SFM) G2032R. In the phase 1 portion of the study, repotrectinib … Repotrectinib is administered at …
Number of citations: 11 ascopubs.org
B Besse, C Baik, C Springfeld, A Hervieu… - Molecular Cancer …, 2021 - AACR
… In preclinical studies, repotrectinib was more … for repotrectinib in TRK TKI-pretreated pts. This abstract is an updated analysis of this population and the first presentation of repotrectinib …
Number of citations: 3 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.